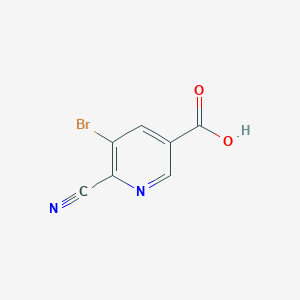

5-Bromo-6-cyanopyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

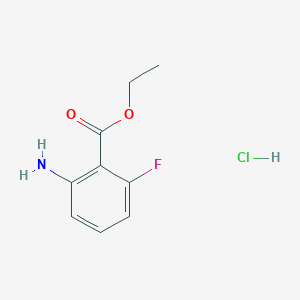

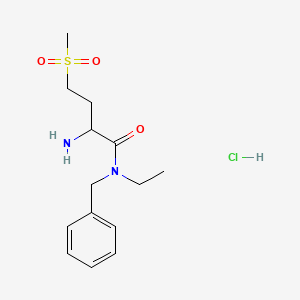

5-Bromo-6-cyanopyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1211537-28-8 . Its IUPAC name is 5-bromo-6-cyanonicotinic acid . It has a molecular weight of 227.02 and is typically stored at 4 degrees Celsius . It is usually in powder form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the electrosynthesis of 6-aminopyridine-3-carboxylic acid (6-aminonicotinic acid) by electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2 at a silver electrode has been reported .Molecular Structure Analysis

The InChI code of 5-Bromo-6-cyanopyridine-3-carboxylic acid is 1S/C7H3BrN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3H,(H,11,12) .Physical And Chemical Properties Analysis

5-Bromo-6-cyanopyridine-3-carboxylic acid is a powder . It has a molecular weight of 227.02 .Wissenschaftliche Forschungsanwendungen

Pharmacology

In pharmacology, 5-Bromo-6-cyanopyridine-3-carboxylic acid is a valuable intermediate for the synthesis of various pharmaceutical compounds. Its cyano and carboxylic acid functional groups make it a versatile precursor for the construction of pyridine derivatives, which are often found in drugs that target a wide range of biological pathways .

Material Science

This compound serves as a building block in material science, particularly in the development of new organic materials with potential electronic or photonic properties. The bromine atom in its structure can undergo further functionalization, allowing for the creation of complex molecules tailored for specific material properties .

Biochemistry

In biochemistry, 5-Bromo-6-cyanopyridine-3-carboxylic acid can be used to modify peptides and proteins. The carboxylic acid group can form amide bonds with amino groups on biomolecules, introducing a pyridine moiety that can alter the molecule’s behavior and interaction with other biological systems .

Agriculture

The compound’s derivatives may be explored for their potential use in agriculture, such as in the synthesis of herbicides or insecticides. The bromine and cyano groups could be involved in reactions leading to compounds that affect the growth or survival of pests and weeds .

Environmental Science

In environmental science, 5-Bromo-6-cyanopyridine-3-carboxylic acid could be studied for its degradation products and their environmental impact. Understanding how this compound breaks down in nature can inform its safe use and disposal .

Analytical Chemistry

This chemical serves as a standard or reagent in analytical chemistry for the quantification and identification of similar structures within complex mixtures. It can be used in chromatography or spectroscopy methods to compare and contrast with unknown samples .

Chemical Engineering

In chemical engineering, 5-Bromo-6-cyanopyridine-3-carboxylic acid is important for process development and optimization. Its reactivity can be harnessed to design efficient synthetic routes for industrial-scale production of related compounds .

Nanotechnology

Lastly, in the field of nanotechnology, this compound could be utilized in the synthesis of nanoscale materials. The ability to introduce functional groups at specific locations on a molecule makes it a candidate for designing molecules that can self-assemble into nanostructures with desired properties .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-bromo-6-cyanopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-5-1-4(7(11)12)3-10-6(5)2-9/h1,3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOGHYWEVRVBRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-cyanopyridine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethoxybenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1377429.png)

![tert-butyl N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamate](/img/structure/B1377432.png)

![1-{[2-(benzylsulfanyl)phenyl]methyl}-1H-1,2,4-triazole hydrochloride](/img/structure/B1377439.png)

![1-[(Benzyloxy)carbonyl]-3-fluoropyrrolidine-3-carboxylic acid](/img/structure/B1377440.png)

![2-(3-chloropropyl)-5-methoxy-1H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1377442.png)

![Benzyl[(4-propoxyphenyl)methyl]amine hydrochloride](/img/structure/B1377443.png)

![3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1377444.png)

![N-[4-(2-aminoethoxy)phenyl]-N-methanesulfonylmethanesulfonamide hydrochloride](/img/structure/B1377445.png)

amine hydrochloride](/img/structure/B1377447.png)